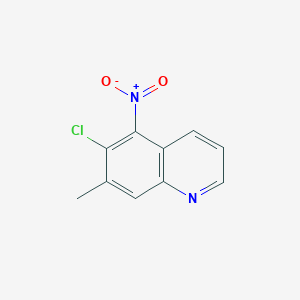

6-Chloro-7-methyl-5-nitroquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nitroquinoline derivatives typically involves multi-step chemical processes including cyclization, nitrification, and chlorination, starting from simpler aromatic compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrated a methodology involving cyclization, nitrification, and chlorination steps, starting from 4-methoxyaniline, highlighting the complex synthetic routes required for such compounds (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis

Molecular structure analyses of nitroquinoline derivatives, including studies on hydrogen-bonded co-crystals, reveal the significance of intermolecular interactions. For example, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids were determined, showcasing the role of hydrogen bonding in defining the structure (Kazuma Gotoh & H. Ishida, 2020).

Chemical Reactions and Properties

Nitroquinolines undergo a variety of chemical reactions, reflecting their reactive nitro groups and the potential for further functionalization. The synthesis of pyrroloquinolines from nitroquinolines, for instance, involves nitrations and reductions, illustrating the chemical versatility and reactivity of these compounds (D. Roberts, J. Joule, M. Bros, & M. Álvarez, 1997).

Wissenschaftliche Forschungsanwendungen

Studying tertiary amine oxides and their reactions with 2-nitropropane (Nishikawa et al., 1980).

Investigating vicarious nucleophilic substitution in nitroquinolines (Mąkosza et al., 1986).

Studying the nitration of substituted 4-chloroquinolines and 4-quinolones (Heindel et al., 1969).

Synthesizing various pyrrolo[4,3,2-de]quinolines, including Damirones A and B, and various tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).

Serving as a precursor for the synthesis of heterocyclo[c]quinolines, which have potential chemotherapeutic value (Khodair et al., 1999).

Being used in the synthesis of marine alkaloids like batzelline C and isobatzelline C (Roberts et al., 1996).

Acting as an important intermediate in many PI3K/mTOR inhibitors and synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).

Being explored as potential prodrug systems for bioreductive activation (Couch et al., 2008).

Investigating the structure and properties of its derivatives (Crawford & Capps, 1963).

Being part of a new class of platinum(II) complexes showing potent anticancer activity (Živković et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338)6.

Zukünftige Richtungen

Quinoline and its derivatives, including 6-Chloro-7-methyl-5-nitroquinoline, have potential for industrial and medicinal applications2. They are essential scaffolds for drug discovery and play a major role in medicinal chemistry2. Therefore, future research may focus on exploring their biological activities and developing more efficient synthesis methods2.

Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.

Eigenschaften

IUPAC Name |

6-chloro-7-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJQUKKPQKEEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403940 | |

| Record name | 6-chloro-7-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methyl-5-nitroquinoline | |

CAS RN |

86984-28-3 | |

| Record name | 6-chloro-7-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

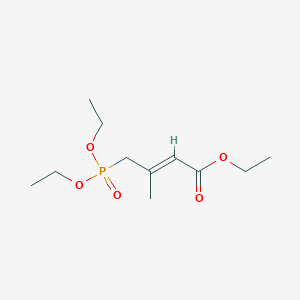

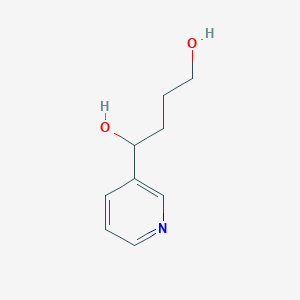

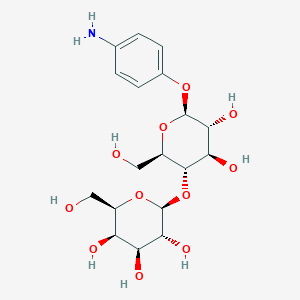

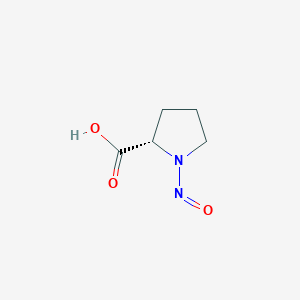

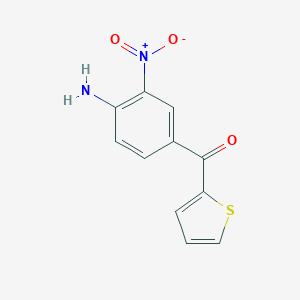

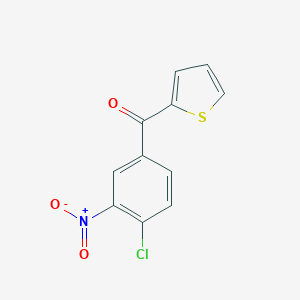

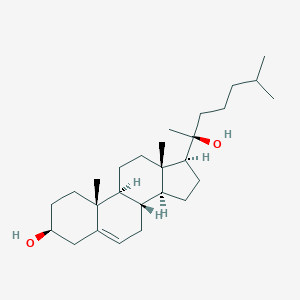

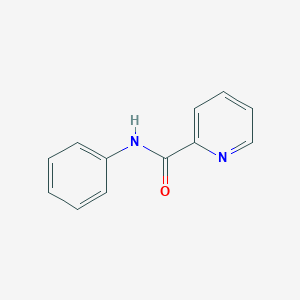

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)